(4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride
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Overview
Description
(4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride is a chemical compound with the empirical formula C14H13ClN2S and a molecular weight of 276.78 g/mol . This compound is known for its unique structure, which includes a naphthalene ring fused to a thiazole ring, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride typically involves the reaction of 2-aminothiazole with 2-bromonaphthalene under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
(4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
- (2,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride
- (4-(Pyridin-2-yl)pyrimidin-2-yl)methanamine hydrochloride
- (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine hydrochloride
- (4-(Pyridin-4-yl)pyrimidin-2-yl)methanamine hydrochloride
Uniqueness
(4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride is unique due to its fused naphthalene and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
(4-naphthalen-2-yl-1,3-thiazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S.ClH/c15-8-14-16-13(9-17-14)12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,9H,8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJAFBSIKQCWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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